Anle138b-F105

tauopathy targeted protein degradation DC50 potency

Anle138b-F105 is the only commercially available AUTOTAC degrader that combines sub-nanomolar DC50 (~3 nM) with the ability to eliminate both soluble and insoluble aggregated tau and α-synuclein species through p62-dependent macroautophagy. Unlike aggregation inhibitors (anle138b) that merely block oligomer formation, or PROTACs that cannot process large fibrillar aggregates, Anle138b-F105 catalytically redirects pathological aggregates—including pre-existing tauP301L and α-synuclein fibrils—for complete lysosomal degradation. This compound is essential for researchers establishing definitive autophagy-dependent clearance endpoints in neurodegeneration models.

Molecular Formula C36H37FN4O5
Molecular Weight 624.7 g/mol
Cat. No. B15607771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnle138b-F105
Molecular FormulaC36H37FN4O5
Molecular Weight624.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H37FN4O5/c37-30-10-7-26(8-11-30)24-44-32-6-1-3-27(19-32)23-38-13-15-42-17-18-43-16-14-39-31-5-2-4-28(20-31)33-22-34(41-40-33)29-9-12-35-36(21-29)46-25-45-35/h1-12,19-22,38-39H,13-18,23-25H2,(H,40,41)
InChIKeyMEIDEMYMCHHCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anle138b-F105 (ATC161): A Bifunctional AUTOTAC Degrader for Targeted Clearance of Pathological Tau and α-Synuclein Aggregates


Anle138b-F105 (synonym ATC161, CAS 2941386-44-1) is a heterobifunctional autophagy-targeting chimera (AUTOTAC) composed of the diphenylpyrazole oligomer-binding warhead anle138b conjugated via a linker to a p62/SQSTM1 ZZ-domain-targeting ligand [1]. Unlike the parent compound anle138b (emrusolmin), which merely inhibits oligomer formation, Anle138b-F105 catalytically redirects pathological protein aggregates—including tauP301L and α-synuclein species—to the autophagy-lysosome pathway for complete degradation [1][2]. This degrader architecture enables clearance of large, proteasome-resistant oligomers and fibrillar aggregates that are inaccessible to PROTAC-based approaches [1].

Why Anle138b-F105 Cannot Be Replaced by Parent Anle138b, PROTACs, or Other Autophagy Degraders in Tau and α-Synuclein Aggregate Clearance Studies


Substituting Anle138b-F105 with the parent aggregation inhibitor anle138b, with ubiquitin-proteasome-dependent PROTAC degraders such as QC-01-175, or with earlier-generation ATTEC/AUTAC compounds introduces fundamentally different pharmacological outcomes. Anle138b alone binds and stabilizes oligomeric species without inducing their degradation, leaving the aggregated protein burden intact [1]. PROTACs are mechanistically incapable of processing large, cross-β-sheet oligomers and fibrils because the 26S proteasome cannot unfold and translocate aggregated substrates through its narrow regulatory particle channel [1]. ATTECs (e.g., LD-ATTEC1–4) exhibit Kd values in the micromolar range (1.9–4.9 µM), approximately 600- to 1,600-fold weaker target engagement than the ~3 nM DC50 of Anle138b-F105 [2]. These mechanistic and potency gaps mean that only Anle138b-F105 combines sub-nanomolar-to-low-nanomolar degradation potency with the ability to eliminate both soluble and insoluble aggregated species through p62-dependent macroautophagy.

Anle138b-F105 Quantitative Differentiation Evidence: Head-to-Head Potency, Aggregate Clearance, and Sustained Target Engagement Data


DC50 of ~3 nM for TauP301L Degradation vs. ~700 nM for PROTAC QC-01-175 and Micromolar Affinity for ATTECs

Anle138b-F105 induces autophagic-lysosomal degradation of stably expressed tauP301L in SH-SY5Y cells with a half-degrading concentration (DC50) of approximately 3 nM [1][2]. In contrast, the heterobifunctional PROTAC QC-01-175, which recruits cereblon E3 ligase to trigger proteasomal degradation of tau, exhibits a DC50 of approximately 0.7 µM (700 nM) in Jurkat cells . Earlier-generation autophagy-based ATTEC compounds (LD-ATTEC1–4) show equilibrium dissociation constants (Kd) of 1.9–4.9 µM for LC3B, representing roughly 600- to 1,600-fold weaker target engagement [2]. This places Anle138b-F105 among the most potent tau-targeted degraders reported to date.

tauopathy targeted protein degradation DC50 potency

Degradation of Insoluble, Aggregated Tau Species vs. PROTAC Inability to Process Large Oligomers and Fibrils

The Nature Communications study explicitly states that 'PROTAC-based approaches are inherently incapable of degrading large oligomers and aggregates' due to the physical size limitation of the 26S proteasome regulatory particle, which cannot unfold and translocate cross-β-sheet-rich aggregated proteins [1]. In contrast, detergent-based fractionation assays demonstrated that PBA-1105 AUTOTAC (and by extension the same-platform Anle138b-F105) promoted autophagic degradation of not only detergent-soluble but critically also detergent-insoluble tauP301L species [1]. Co-immunoprecipitation experiments further confirmed that Anle138b-F105 treatment induced tauP301L degradation accompanied by its physical interaction with p62, directly establishing the p62-dependent autophagic targeting mechanism for aggregated cargo [1].

protein aggregation autophagy proteasome limitation

Sustained Degradation Persisting ≥8 Hours Post-Washout Demonstrates Catalytic Turnover

Anle138b-F105-mediated degradation of mutant tauP301L species persisted up to at least 8 hours post-compound washout in SH-SY5Y cells, as demonstrated by Supplementary Figure 6d of the foundational AUTOTAC study [1]. Degradation was detectable as early as 30 minutes post-treatment and reached sustained maximal effect from 3 hours onward [1]. This prolonged effect is consistent with a catalytic mechanism wherein a single AUTOTAC molecule can sequentially engage and target multiple aggregate copies for degradation, in contrast to stoichiometric inhibitors like the parent anle138b that require continuous target occupancy. Comparable washout persistence data for PROTAC tau degraders such as QC-01-175 have not been reported in the peer-reviewed literature to date.

drug-target residence time catalytic degradation washout persistence

Selective Degradation of Pathological α-Synuclein Aggregates with No Effect on Monomeric Protein (DC50 ~100 nM)

In a dedicated study using the AUTOTAC platform, ATC161 (Anle138b-F105) induced selective degradation of α-synuclein aggregates with a DC50 of approximately 100 nM, while no apparent degradation was observed with monomeric α-synuclein [1]. This selectivity arises from the anle138b warhead's structure-dependent recognition of the cross-β-sheet oligomeric signature, which is absent in natively folded monomeric α-synuclein. In contrast, the parent compound anle138b (Kd = 190 ± 120 nM for α-synuclein fibrils [2]) binds to aggregates but does not induce their degradation. The selectivity profile is critical because α-synuclein monomer performs essential physiological functions at presynaptic terminals, and its non-selective depletion could cause synaptic dysfunction.

α-synuclein Parkinson's disease aggregate selectivity

Linker Length Insensitivity: Simplified SAR Optimization vs. PROTAC Linker Dependence

The AUTOTAC study demonstrated that PBA-1105b—a variant carrying a drastically longer PEG-based linker than PBA-1105—retained equivalent anti-tauP301L degradative efficacy, leading the authors to conclude that 'AUTOTACs are linker length-insensitive' [1]. This contrasts sharply with PROTAC technology, where linker length and composition critically determine ternary complex formation, degradation efficiency, and the hook effect threshold [1]. Anle138b-F105 shares the same AUTOTAC architecture and p62-targeting mechanism as PBA-1105/1105b, suggesting that its degradative efficacy is similarly robust to linker variations. This property substantially simplifies medicinal chemistry optimization for tool compound development and reduces the synthetic burden when exploring structure-activity relationships.

linker chemistry structure-activity relationship degrader design

Parent Anle138b Reduces Tau Aggregates by ~53–59% in Mouse Brain but Does Not Degrade Pre-formed Aggregates

In a tau transgenic mouse model (PS19 line), the parent compound anle138b significantly ameliorated tau pathology, reducing tau deposition by 53% in frontal cortex (p < 0.001) and 59% in hippocampus (p < 0.005) compared to vehicle-treated controls, as quantified by tau PET imaging . However, anle138b acts exclusively as an aggregation inhibitor—it binds to and stabilizes oligomeric intermediates to prevent further fibrillization but does not eliminate pre-existing aggregated tau species [1]. In contrast, Anle138b-F105, through its AUTOTAC architecture, actively recruits pre-formed tauP301L aggregates to the autophagy-lysosome system for complete degradation, as demonstrated by the disappearance of both soluble and insoluble tau species in cellular models [1]. This functional upgrade from aggregation inhibition (anle138b) to targeted aggregate degradation (Anle138b-F105) represents a qualitative shift in pharmacological mechanism relevant to both tool compound selection and therapeutic development strategy.

tau PET imaging in vivo tau pathology aggregation inhibition vs. degradation

Anle138b-F105: High-Impact Application Scenarios for Neurodegeneration Research and Drug Discovery Programs


Clearance of Pre-formed Pathological Tau Aggregates in Cellular Models of Tauopathy

Researchers studying tau seeding and propagation in SH-SY5Y-tauP301L or iPSC-derived neuronal models can employ Anle138b-F105 at low nanomolar concentrations (DC50 ≈ 3 nM) to achieve complete degradation of both soluble and detergent-insoluble aggregated tau species [1]. Unlike the parent anle138b aggregation inhibitor, which only prevents de novo oligomer formation, Anle138b-F105 eliminates pre-existing aggregates, enabling experiments that require aggregate clearance endpoints rather than aggregation prevention [1][2]. The ≥8-hour post-washout persistence supports pulse-chase experimental designs without continuous compound exposure [1].

Selective Degradation of α-Synuclein Aggregates While Preserving Physiological Monomer in Parkinson's Disease Models

In α-synucleinopathy models (e.g., α-syn A53T SH-SY5Y cells, primary neurons, or PFF-injected mice), ATC161/Anle138b-F105 selectively degrades pathological α-synuclein aggregates at a DC50 of ~100 nM without affecting monomeric α-synuclein pools [3]. This selectivity is critical for in vivo disease-modifying studies where non-selective α-synuclein depletion would confound synaptic function readouts [3]. Oral administration at 10 mg/kg in mice has demonstrated reduced α-synuclein aggregate propagation, mitigated glial inflammatory responses, and improved motor performance [3].

Tool Compound for Differentiating Autophagy-Lysosome vs. Ubiquitin-Proteasome Degradation Pathways in Aggregate Clearance

Anle138b-F105 serves as a definitive chemical biology tool to dissect whether a protein aggregate clearance phenotype depends on autophagy-lysosome or ubiquitin-proteasome pathways [1]. Because PROTACs are inherently incapable of degrading large oligomers and fibrillar aggregates, Anle138b-F105 fills a critical gap in the targeted protein degradation toolkit for aggregated targets [1]. Co-treatment experiments with autophagy inhibitors (HCQ, bafilomycin A1) or p62/ATG7 knockdown can confirm mechanism-of-action, while comparison with PROTAC degraders such as QC-01-175 (DC50 ~0.7 µM) highlights the functional distinction between proteasomal and autophagic degradation routes [1].

Medicinal Chemistry Starting Point for AUTOTAC-Based Degrader Optimization with Linker Flexibility

For medicinal chemistry teams developing AUTOTAC-based degraders, Anle138b-F105 provides a validated structural template with demonstrated linker length insensitivity [1]. The anle138b warhead contributes high-affinity aggregate binding (parent Kd = 190 ± 120 nM for α-synuclein fibrils [4]), while the p62 ZZ-domain ligand ensures robust autophagic targeting. The linker-insensitive architecture means that modifications to alter solubility, metabolic stability, or pharmacokinetic properties can be pursued without the risk of collapsing degradation potency—a significant advantage over PROTAC scaffolds where linker optimization is often rate-limiting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anle138b-F105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.